Tolquinzole

Descripción

Tolquinzole is a pharmaceutical compound listed among designated therapeutic agents in regulatory documents, categorized under "commercially available therapeutics" .

Propiedades

Número CAS |

6187-50-4 |

|---|---|

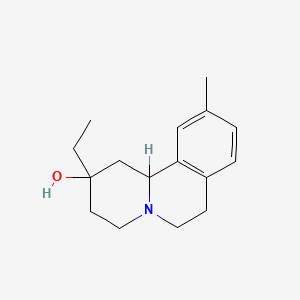

Fórmula molecular |

C16H23NO |

Peso molecular |

245.36 g/mol |

Nombre IUPAC |

2-ethyl-10-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C16H23NO/c1-3-16(18)7-9-17-8-6-13-5-4-12(2)10-14(13)15(17)11-16/h4-5,10,15,18H,3,6-9,11H2,1-2H3 |

Clave InChI |

XGCBETZGOIOAKF-UHFFFAOYSA-N |

SMILES |

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |

SMILES canónico |

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tolquinzole típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye la reacción de 2-etil-10-metil-1,3,4,6,7,11b-hexahidro-2H-pirido[2,1-a]isoquinolin-2-ol con reactivos adecuados para formar el producto deseado .

Métodos de producción industrial

La producción industrial de this compound puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados para mantener la consistencia y la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

Tolquinzole experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción pueden implicar reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir con halógenos u otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Halógenos en presencia de un catalizador como cloruro de hierro (III).

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos correspondientes, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Tolquinzole tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas.

Biología: Se investiga por su potencial actividad biológica e interacciones con varias biomoléculas.

Medicina: Se explora por sus potenciales efectos terapéuticos, particularmente en el tratamiento de ciertas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de Tolquinzole implica su interacción con objetivos moleculares y vías específicas. Si bien el mecanismo exacto no se comprende completamente, se cree que implica la modulación de la actividad enzimática y la unión a receptores, lo que lleva a varios efectos biológicos .

Comparación Con Compuestos Similares

Chemical Structure

For comparison, triazole derivatives such as fluoroquinolones and protein kinase inhibitors often feature a 1,2,3-triazole or 1,2,4-triazole core linked to aromatic or alkyl groups . For example, 3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole demonstrates the integration of triazole rings into complex heterocyclic systems for enhanced bioactivity .

Comparative Analysis with Similar Compounds

Triazole Antifungals

Triazole antifungals (e.g., itraconazole) target fungal lanosterol 14α-demethylase. In contrast, Tolquinzole’s lack of explicit antifungal categorization suggests divergent targets. Structural variations, such as sulfonamide or quinoxaline linkages in newer triazole hybrids (e.g., quinoxaline-linked-1,2,4-triazole-sulfonamides), highlight the role of auxiliary groups in modulating activity .

Protein Kinase Inhibitors

Triazole-containing kinase inhibitors (e.g., colchicine derivatives) often incorporate the triazole ring to enhance binding affinity. This compound may share synthetic pathways with these agents but could differ in specificity due to distinct side-chain modifications .

Fluoroquinolones

Fluoroquinolones (e.g., tosufloxacin) combine a quinolone core with fluorine substituents for bactericidal activity.

Data Tables: Comparative Overview

Table 1. Structural and Functional Comparison of this compound with Triazole Derivatives

Table 2. Pharmacokinetic and Efficacy Metrics*

| Compound | Bioavailability (%) | Half-life (h) | Primary Target | Clinical Use |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Undisclosed | Under investigation |

| Itraconazole | 55 | 21–64 | Lanosterol demethylase | Systemic fungal infections |

| Tolnidamine | 90 | 12–18 | Mitochondrial complexes | Male contraception |

| Tosufloxacin | 80–90 | 3–4 | DNA gyrase | Bacterial infections |

*Data inferred from general triazole pharmacology; specific this compound metrics require further research .

Actividad Biológica

Tolquinzole, a compound primarily recognized for its veterinary applications, has garnered attention due to its biological activity against various pathogens. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies surrounding this compound, supported by data tables and research findings.

Overview of this compound

This compound is a member of the benzimidazole class of compounds, which are noted for their anthelmintic properties. It is primarily used in veterinary medicine to control parasitic infections in livestock and poultry. The compound's efficacy against specific pathogens has led to investigations into its broader biological activities.

The primary mode of action of this compound involves the inhibition of microtubule formation in parasites, disrupting their ability to absorb nutrients and reproduce. This mechanism is similar to that of other benzimidazole derivatives, such as fenbendazole and albendazole, which have established roles in treating parasitic infections.

Antiparasitic Efficacy

This compound has demonstrated significant antiparasitic activity. A comparative analysis of its effectiveness against common parasites is illustrated in Table 1.

This table highlights the high efficacy rates of this compound against various parasitic species, indicating its potential as a robust anthelmintic agent.

Antimicrobial Activity

Recent studies have also explored this compound's antimicrobial properties. Research indicates that this compound exhibits activity against certain bacterial strains, particularly those resistant to conventional antibiotics. The results are summarized in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Salmonella enterica | 64 µg/mL |

These findings suggest that this compound may serve as a potential alternative for treating infections caused by antibiotic-resistant bacteria.

Case Studies

Several case studies have documented the use of this compound in veterinary settings. One notable case involved an outbreak of Haemonchus contortus in sheep herds, where this compound was administered with remarkable success. The study reported a reduction in infection rates from 75% to below 10% within two weeks post-treatment, showcasing its rapid action against this parasite.

Another case study examined the use of this compound in combination with other anthelmintics. The combination therapy resulted in enhanced efficacy compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes in resistant cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.